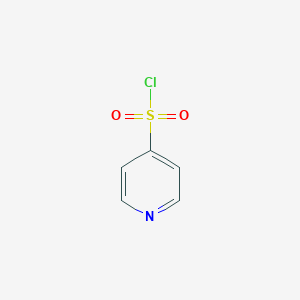

Pyridine-4-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMOJCOXIZRTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468975 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134479-04-2 | |

| Record name | Pyridine-4-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Pyridine-4-sulfonyl Chloride

An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride: Properties, Reactivity, and Applications

Abstract

This compound (CAS No: 134479-04-2) is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, combining the aromatic pyridine scaffold with a highly reactive sulfonyl chloride moiety, makes it an indispensable building block for introducing the pyridylsulfonyl group into diverse molecular frameworks.[2] This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its characteristic reactivity, common synthetic pathways, and critical safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a practical resource for leveraging this versatile compound in complex synthetic endeavors.

Molecular Structure and Identification

This compound is an organosulfur compound characterized by a pyridine ring substituted at the 4-position with a sulfonyl chloride functional group (-SO₂Cl).[3] This structure is fundamental to its chemical behavior, with the electron-withdrawing nature of the sulfonyl group and the specific electronic properties of the pyridine ring dictating its reactivity profile.

The key identifiers for this compound are:

-

CAS Number : 134479-04-2[2]

-

Molecular Formula : C₅H₄ClNO₂S[4]

-

Synonyms : 4-Pyridinesulfonyl chloride[3]

A hydrochloride salt version of this compound, this compound hydrochloride (CAS No: 489430-50-4), is also commercially available and used in synthesis.[5]

Physical and Spectroscopic Properties

Physical Properties

The physical characteristics of this compound are essential for its proper handling, storage, and use in experimental design. While often described as a white or brown powder, it is critical to consult supplier-specific data as appearances can vary with purity.[2][3]

| Property | Value | Source(s) |

| Appearance | Brown powder | [2] |

| Boiling Point | 284 °C | [2][6] |

| Density | 1.488 g/cm³ | [2] |

| Flash Point | 126 °C | [2][6] |

| Refractive Index | 1.553 | [6] |

| Topological Polar Surface Area | 55.4 Ų | [3][6] |

Spectroscopic Profile

While specific spectral data is not provided in the search results, a typical spectroscopic profile can be predicted based on the molecule's structure:

-

¹H NMR : The proton spectrum would show characteristic signals for the α- and β-protons of the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The symmetry of the 4-substituted ring would lead to a simplified AA'BB' or similar coupling pattern.

-

¹³C NMR : Carbon signals would correspond to the five carbons of the pyridine ring, with the carbon atom attached to the sulfonyl group (C4) being significantly deshielded.

-

IR Spectroscopy : Key vibrational bands would include those for S=O stretching (typically strong, in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and C=N/C=C stretching from the pyridine ring.

-

Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 177, with a characteristic isotopic pattern (M+2) due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Chemical Properties and Reactivity

The chemical utility of this compound is dominated by the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[7] This functional group is highly susceptible to nucleophilic attack, making the compound an excellent reagent for sulfonylation reactions.[2]

Core Reactivity: Nucleophilic Substitution

The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for a wide range of nucleophiles (Nu⁻), leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. This is the foundational mechanism for its most common applications.[7]

Key Synthetic Transformations

The reaction of this compound with primary or secondary amines is one of its most important applications, yielding pyridylsulfonamides.[7] This transformation is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[8][9] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).[8] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[9]

Caption: Simplified synthesis of this compound.

Safe Handling, Storage, and Disposal

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as corrosive and an irritant. Based on GHS classifications for the hydrochloride salt, which are likely similar for the free base, the primary hazards include:

-

H314 : Causes severe skin burns and eye damage. [5]* H335 : May cause respiratory irritation. [5]* H302 : Harmful if swallowed. [5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and inhalation:

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield. [10]* Skin Protection : Use impervious gloves (inspected before use) and wear fire/flame-resistant laboratory clothing. [10][11]* Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood. [12]If exposure limits are exceeded, a full-face respirator may be required. [10]

Storage and Stability

-

Conditions : Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). [13][14]It is often recommended to store at 2-8°C for long-term stability. [13][14]* Incompatibilities : Keep away from water and moisture due to hydrolysis. [12]Avoid contact with strong oxidizing agents, bases, and sources of ignition. [15]* Stability : The product is chemically stable under standard ambient conditions when stored correctly.

Spills and Disposal

In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the material from entering drains. [12]Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal. [11]All waste should be disposed of in accordance with local, state, and federal regulations. [11]

Applications in Research and Drug Development

The versatility of this compound makes it a valuable intermediate in several fields:

-

Pharmaceuticals : It is a key building block for synthesizing sulfonamide-containing drugs, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. [1][7]* Agrochemicals : The pyridylsulfonyl moiety is present in various herbicides and pesticides. [1]* Materials Science : It is used to create functional molecules and polymers where the specific electronic and binding properties of the pyridylsulfonyl group are desired. [1]

Conclusion

This compound is a highly reactive and versatile chemical intermediate of significant value to the scientific community. Its utility is centered on the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and sulfonate esters. A thorough understanding of its physical properties, chemical reactivity, and hazardous nature is paramount for its safe and effective use. By adhering to rigorous handling protocols, researchers can successfully leverage this powerful building block to advance innovation in drug discovery, agrochemicals, and materials science.

References

-

Vertex AI Search. This compound: Your Partner for Custom Synthesis Needs. 1

-

Vertex AI Search. Understanding this compound: Properties and Chemical Applications. 2

-

ChemicalBook. This compound CAS#: 134479-04-2. 4

-

Guidechem. This compound 134479-04-2 wiki. 3

-

Benchchem. This compound | 134479-04-2. 7

-

PubChem. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080. 5

-

ECHEMI. This compound SDS, 134479-04-2 Safety Data Sheets. 10

-

ECHEMI. 134479-04-2, this compound Formula. 6

-

Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. 16

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Aladdin. SAFETY DATA SHEET. 11

-

AK Scientific, Inc. Pyridine-3-sulfonyl chloride. 13

-

Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. 12

-

RSC Advances. Mechanistic proposal for the sulfonylation of amines. 8

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 9

-

Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. 15

-

BLD Pharm. 16133-25-8|Pyridine-3-sulfonyl chloride. 14

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 134479-04-2 [m.chemicalbook.com]

- 5. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. cbijournal.com [cbijournal.com]

- 10. echemi.com [echemi.com]

- 11. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. aksci.com [aksci.com]

- 14. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Pyridine-4-sulfonyl Chloride CAS number and structure

An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on this compound. It delves into its core chemical properties, synthesis, reactivity, and critical safety protocols, providing the necessary insights for its effective and safe application in a laboratory setting.

Introduction: A Versatile Building Block

This compound (CAS No: 134479-04-2) is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Structurally, it integrates the pharmacologically significant pyridine scaffold with a highly reactive sulfonyl chloride functional group.[3] This unique combination renders it an invaluable electrophilic building block for introducing the pyridylsulfonyl moiety into complex molecules.[1][2] Its primary utility lies in the synthesis of sulfonamides, a class of compounds with a storied history and broad therapeutic applications, including antimicrobial and anticancer agents.[3][4][5] This guide provides an in-depth examination of its synthesis, chemical behavior, and practical applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is fundamental to its successful application in research and development.

Chemical Structure and Identifiers

The molecule consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl).

Structure:

Quantitative data and chemical identifiers for this compound are summarized below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 134479-04-2 | [1][6][7][8] |

| Molecular Formula | C₅H₄ClNO₂S | [1][2][6][8] |

| Molecular Weight | 177.61 g/mol | [1][2][7][8] |

| IUPAC Name | This compound | [9] |

| SMILES String | C1=CN=CC=C1S(=O)(=O)Cl | [7][9] |

| InChI Key | NHMOJCOXIZRTRR-UHFFFAOYSA-N | [7] |

Physical and Chemical Properties

The physical properties dictate the conditions required for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White solid to brown powder | [2][6] |

| Boiling Point | 284 °C | [2] |

| Density | 1.488 g/cm³ | [2] |

| Topological Polar Surface Area | 55.4 Ų | [6] |

| pKa | -0.61 ± 0.26 (Predicted) | [6] |

Synthesis of this compound

The synthesis of this reagent is a critical process, with established methods ensuring its availability for research and industrial applications. The most common and reliable route involves the chlorination of a sulfonic acid precursor.[3]

Synthetic Pathway Overview

The classical and most widely utilized method for preparing this compound is the direct chlorination of Pyridine-4-sulfonic acid.[3] This transformation leverages potent chlorinating agents to convert the sulfonic acid group (-SO₃H) into the desired sulfonyl chloride (-SO₂Cl).

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of Pyridine-4-sulfonic Acid

This protocol is a representative example based on established chemical literature for converting sulfonic acids to sulfonyl chlorides.[3][10]

Causality Behind Experimental Choices:

-

Reagent Choice: Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are powerful chlorinating agents. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3] However, protocols using PCl₅ are also common.[10]

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions with atmospheric moisture, given the water-reactive nature of the product and reagents.

-

Temperature Control: The reaction is typically heated to reflux to ensure it proceeds to completion.[10]

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Charging Flask: To the flask, add Pyridine-4-sulfonic acid (1.0 eq).[11]

-

Reagent Addition: Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product can be purified by distillation under high vacuum or by crystallization from a suitable solvent to yield this compound as a solid.

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[2][3] This makes it highly susceptible to attack by a wide array of nucleophiles.

Nucleophilic Substitution: The Cornerstone Reaction

The primary reaction is nucleophilic substitution, where the chloride ion is displaced by a nucleophile (Nu⁻).

Caption: Nucleophilic substitution reactions of this compound.

A. Formation of Sulfonamides: The most significant application is its reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NR₂).[3] This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key structural feature in numerous pharmaceuticals.[4][5][12]

B. Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters (-SO₂-OR). These can be used as intermediates in further synthetic transformations.[1]

Role in Drug Development and Medicinal Chemistry

This compound is a key intermediate for synthesizing compounds with potential biological activity. Its ability to readily form sulfonamides allows for the exploration of vast chemical space in the search for new therapeutic agents.[3] It serves as a foundational building block for creating libraries of novel compounds for screening in antimicrobial, antiviral, and anticancer research programs.[1][2]

Spectroscopic Characterization Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl chloride group (S=O stretches) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[13] Aromatic C=C and C=N stretching vibrations from the pyridine ring would also be present.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of the sulfonyl chloride group, the protons on the ring will be deshielded, appearing in the aromatic region (typically δ 7.0-9.0 ppm).[14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring.[15][16] The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern (M+2 peak) will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), which is a key diagnostic feature for chlorine-containing compounds.[13]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and water-reactive.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with significant health hazards. Adherence to safety guidelines is mandatory.

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [7][17] |

| Eye Damage | H314: Causes severe skin burns and eye damage. | [7][17] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [7][17] |

Mandatory PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[18]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber).[18]

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if working in a poorly ventilated area.[17][18]

Handling and Storage Protocols

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[18][19] Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][19] The material is water-reactive; therefore, it must be stored away from moisture and water sources.[19][20] A corrosives-designated storage area is appropriate.[7]

First-Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[17][21]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17][19][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[17][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[20][21]

Conclusion

This compound is a high-value reagent with significant utility in synthetic chemistry, particularly for the development of novel pharmaceuticals. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for constructing sulfonamide and sulfonate ester linkages. While its hazardous nature demands rigorous safety precautions, a thorough understanding of its properties and handling requirements enables researchers to leverage its full potential in advancing chemical and biomedical sciences.

References

-

Guidechem. This compound 134479-04-2 wiki.

-

Benchchem. This compound | 134479-04-2.

-

LookChem. This compound: Your Partner for Custom Synthesis Needs.

-

ECHEMI. This compound SDS, 134479-04-2 Safety Data Sheets.

-

Sigma-Aldrich. 4-Pyridinesulfonyl chloride AldrichCPR.

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.

-

LookChem. Understanding this compound: Properties and Chemical Applications.

-

ChemicalBook. This compound CAS#: 134479-04-2.

-

PubChem. This compound hydrochloride.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

-

Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.

-

ChemicalBook. pyridine-3-sulfonyl chloride synthesis.

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Europe PMC. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.

-

ChemicalBook. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

-

Semantic Scholar. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

-

ResearchGate. C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5.

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 134479-04-2 [m.chemicalbook.com]

- 9. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Pyridine-4-sulfonyl Chloride with Primary Amines

Abstract

The formation of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug development. Pyridine-4-sulfonyl chloride is a particularly valuable reagent, imparting the pyridine moiety—a common pharmacophore—into target molecules. This guide provides an in-depth analysis of the reactivity of this compound with primary amines. We will explore the underlying reaction mechanism, provide field-tested experimental protocols, discuss critical process parameters, and address potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.

Introduction: The Significance of the Pyridine-4-sulfonamide Scaffold

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The pyridine ring is also a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3][4] The combination of these two moieties in the form of pyridine-4-sulfonamides has led to the development of numerous compounds with significant biological activity.[5][6]

This compound serves as a key building block for introducing this valuable pharmacophore.[7] A thorough understanding of its reactivity with primary amines is therefore essential for the efficient and reliable synthesis of these important compounds.

The Core Reaction: Mechanistic Insights

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base.

The Reaction Mechanism

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group.

-

Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.

This process is illustrated in the diagram below:

Caption: Proposed mechanism for the sulfonylation of a primary amine.

The Crucial Role of the Base

The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[2][8] Therefore, the inclusion of a base is critical to neutralize the HCl as it is formed.[2][8]

Commonly used bases include:

-

Pyridine: Often used as both a base and a solvent. Its moderate basicity is sufficient to scavenge the HCl without promoting significant side reactions.[8] In some cases, pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate.[8][9]

-

Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These tertiary amines are stronger bases than pyridine and are frequently employed when a non-nucleophilic base is desired.

-

Inorganic Bases: Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) can also be used, particularly in aqueous or biphasic reaction systems.[10]

The choice of base can influence the reaction rate and the product yield, and should be optimized for the specific substrates being used.

A Practical Guide to Synthesis

The following section provides a general protocol for the synthesis of pyridine-4-sulfonamides, along with a table of representative reaction conditions and a troubleshooting guide.

General Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Caption: General workflow for the synthesis of pyridine-4-sulfonamides.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine).

-

Addition of Base: Add the appropriate base (1.5-2.0 equivalents), such as pyridine or triethylamine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers successively with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted-pyridine-4-sulfonamide.

Table of Representative Reaction Conditions

| Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Pyridine | 0 - 25 | 12 | >95 | [10] |

| p-Toluidine | Pyridine | Pyridine | 0 - 25 | 12 | >95 | [10] |

| Benzylamine | Triethylamine | DCM | 0 - RT | 16 | 85 | [2] |

| Morpholine | Pyridine | DCM | 0 - RT | 12 | 90 | [11] |

| 2-Amino-6,7-dimethoxyquinazoline | Sodium Hydride | DMF/THF | RT | 12 | 72-96 | [10] |

This table is a compilation of representative data and specific results may vary.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Protonated amine due to insufficient base. | - Use fresh or purified sulfonyl chloride.- Consider using a more forcing solvent (e.g., DMF) or higher temperature.- Increase the amount of base. |

| Formation of Side Products | - Hydrolysis of sulfonyl chloride.- Bis-sulfonylation of the primary amine. | - Ensure anhydrous reaction conditions.- Use a slow addition of the sulfonyl chloride at low temperature. |

| Difficult Purification | - Co-elution of product and starting materials.- Presence of pyridinium salts. | - Optimize the chromatography eluent system.- Ensure thorough aqueous work-up to remove water-soluble impurities. |

Side Reactions and Impurity Profile

While the formation of the desired sulfonamide is generally efficient, several side reactions can occur, impacting the yield and purity of the final product.

Hydrolysis of this compound

This compound is susceptible to hydrolysis, particularly in the presence of moisture. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine. It is therefore imperative to use anhydrous solvents and reagents to minimize this side reaction.

Bis-sulfonylation of the Primary Amine

In some cases, the initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis-sulfonamide. This is more likely to occur with highly reactive sulfonyl chlorides and when an excess of the sulfonyl chloride is used. Slow addition of the sulfonyl chloride at low temperatures can help to mitigate this side reaction.

Caption: Desired reaction pathway and potential side reactions.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of medicinally relevant pyridine-4-sulfonamides. A comprehensive understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to successfully implement this important transformation in their synthetic programs.

References

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

- Expedient Synthesis of Sulfinamides

- Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. Benchchem.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Understanding this compound: Properties and Chemical Applic

- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi

- An Expedient Synthesis of Sulfinamides

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

- (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.

- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.

- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.

- Hinsberg reaction. Wikipedia.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. cbijournal.com [cbijournal.com]

- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Pyridine-4-sulfonyl Chloride in Organic Solvents

Introduction

Pyridine-4-sulfonyl chloride, with the CAS number 134479-04-2, is a pivotal intermediate in the synthesis of a multitude of compounds within the pharmaceutical, agrochemical, and specialty materials sectors.[1] Its molecular structure, featuring a pyridine ring substituted with a highly reactive sulfonyl chloride group, allows for the introduction of the pyridylsulfonyl moiety into various molecular frameworks.[2] The efficacy of synthetic transformations involving this reagent is profoundly influenced by the choice of solvent. A comprehensive understanding of its solubility in different organic solvents is, therefore, not merely an academic exercise but a critical parameter for process optimization, reaction kinetics, and overall yield.

This technical guide provides an in-depth analysis of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its effective utilization. The guide will delve into the theoretical underpinnings of its solubility, present qualitative and anticipated quantitative solubility data, and provide a robust experimental protocol for solubility determination.

Core Concepts: Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound (C₅H₄ClNO₂S, Molecular Weight: 177.61 g/mol ), the key structural features that dictate its solubility are the polar sulfonyl chloride group, the nitrogen atom in the pyridine ring, and the aromatic system.[1][3]

The sulfonyl chloride group is highly polar and electrophilic, making it susceptible to nucleophilic attack.[1] The pyridine ring, while aromatic, possesses a dipole moment due to the electronegative nitrogen atom. These characteristics suggest that this compound will exhibit favorable solubility in polar solvents. However, its reactivity, particularly with protic solvents, must be a primary consideration.

Reactivity in Protic Solvents

A critical consideration when selecting a solvent for this compound is its high reactivity towards nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will react with the electrophilic sulfonyl chloride group to form the corresponding sulfonic acids or sulfonate esters through solvolysis.[4][5] While the compound may initially appear to dissolve in these solvents, it is, in fact, undergoing a chemical transformation. This reactivity precludes the use of protic solvents for reactions where the integrity of the sulfonyl chloride moiety is required.

Solubility Profile of this compound

Qualitative Solubility Assessment

The following table provides a qualitative overview of the expected solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity, enabling them to effectively solvate the polar sulfonyl chloride and pyridine moieties without reacting with the electrophilic center.[4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these aprotic solvents is well-suited to dissolve this compound. They are common choices for reactions involving sulfonyl chlorides.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are moderately polar and aprotic, making them suitable solvents. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a viable solvent for many applications.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar functional groups of this compound.[4] |

| Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | These polar solvents will dissolve the compound but will also readily react with the sulfonyl chloride group, leading to its decomposition.[4][6] |

| Nonpolar Alkanes | Hexane, Heptane | Low | These solvents lack the polarity required to overcome the lattice energy of the solid this compound. |

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Workflow for Solubility Determination

Caption: Shake-Flask Method Workflow

Step-by-Step Methodology

-

Preparation of Saturated Solution : To a series of glass vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration : Seal the vials and place them in a temperature-controlled shaker or on a magnetic stir plate. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7] The temperature should be rigorously controlled and recorded.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.[7]

-

Filtration : Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.[7]

-

Quantification : Dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Calibration and Calculation : Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Use this curve to determine the concentration of the solute in the experimental samples. The solubility is then calculated and reported in units such as mg/mL or mol/L at the specified temperature.

Practical Considerations for Solvent Selection in Synthesis

The choice of solvent extends beyond mere solubility and has significant implications for reaction outcomes.

Factors Influencing Solvent Selection

Caption: Key Factors in Solvent Selection

-

Reactivity of Other Reagents : The chosen solvent must be compatible with all reactants, reagents, and catalysts in the reaction mixture.

-

Reaction Temperature : The boiling point of the solvent should be appropriate for the desired reaction temperature.

-

Work-up and Purification : Consideration should be given to the ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography).

-

Safety and Environmental Impact : The toxicity, flammability, and environmental impact of the solvent are crucial considerations, particularly for large-scale synthesis.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. A thorough understanding of its solubility profile is paramount for its effective use. While it exhibits high solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and DMF, its reactivity with protic solvents necessitates careful solvent selection to avoid unwanted side reactions. For applications requiring precise control over reaction conditions, the experimental determination of solubility using a validated method like the shake-flask protocol is strongly recommended. By integrating the theoretical principles with empirical data, researchers can confidently select the optimal solvent system to achieve their synthetic goals, ensuring both high efficiency and product purity.

References

- Vertex AI Search. (n.d.).

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.

- King, J. F., Lam, J. Y., & Skonieczny, S. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.

- CookeChem. (2022). Pyridine-3-sulfonyl chloride, 98%, 16133-25-8.

- BenchChem. (n.d.). This compound | 134479-04-2.

- Patel, M., & Patel, N. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of ChemTech Research, 9(12), 430-437.

- Jubilant Ingrevia Limited. (2024).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allresearchjournal.com [allresearchjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Pyridine-4-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Pyridine-4-sulfonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this important synthetic intermediate. Due to the limited availability of public domain experimental spectra, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra based on foundational NMR principles, substituent effects, and data from analogous compounds. This guide also outlines a rigorous experimental protocol for the acquisition of high-quality NMR data for reactive compounds like sulfonyl chlorides, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of NMR

This compound is a key bifunctional reagent in organic synthesis, valued for its role in the preparation of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its molecular architecture, featuring a pyridine ring and a reactive sulfonyl chloride group, allows for the introduction of the pyridylsulfonyl moiety into diverse molecular scaffolds.[2] The precise characterization of this compound is paramount to ensure the purity and identity of starting materials in complex synthetic pathways, thereby guaranteeing the integrity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[3] For this compound, ¹H and ¹³C NMR are indispensable for confirming its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.[3] This guide aims to provide a deep understanding of the NMR spectral characteristics of this compound, enabling scientists to confidently identify and assess the purity of this vital chemical building block.

Theoretical Analysis and Prediction of the NMR Spectra

The structure of this compound dictates a specific and predictable pattern in its NMR spectra. The pyridine ring gives rise to a characteristic set of signals, which are further influenced by the strong electron-withdrawing nature of the sulfonyl chloride group at the C4 position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two sets of chemically equivalent protons on the pyridine ring: H-2/H-6 and H-3/H-5.

-

Chemical Shifts (δ): The protons of an unsubstituted pyridine ring appear at approximately 8.6 ppm (H-2/H-6, α-protons), 7.2 ppm (H-3/H-5, β-protons), and 7.6 ppm (H-4, γ-proton). The potent electron-withdrawing sulfonyl chloride group at the C4 position will significantly deshield the adjacent protons. Consequently, the H-3 and H-5 protons are expected to shift downfield. The H-2 and H-6 protons will also experience a downfield shift, albeit to a lesser extent.

-

H-2/H-6: Predicted to be in the range of 8.8 - 9.0 ppm .

-

H-3/H-5: Predicted to be in the range of 7.8 - 8.0 ppm .

-

-

Coupling Constants (J): The coupling between adjacent protons in the pyridine ring will lead to characteristic splitting patterns.

-

The H-2/H-6 protons will appear as a doublet, coupled to the H-3/H-5 protons.

-

The H-3/H-5 protons will also appear as a doublet, coupled to the H-2/H-6 protons.

-

The expected ortho-coupling constant (³J) between H-2/H-3 and H-5/H-6 is typically around 5-6 Hz .

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display three signals for the pyridine ring carbons and one for the carbon of the sulfonyl chloride group.

-

Chemical Shifts (δ): The carbon chemical shifts of unsubstituted pyridine are approximately 150 ppm (C-2/C-6), 124 ppm (C-3/C-5), and 136 ppm (C-4). The sulfonyl chloride substituent will induce significant shifts.

-

C-2/C-6: Expected to be in the range of 151 - 153 ppm .

-

C-3/C-5: Predicted to be in the range of 125 - 127 ppm .

-

C-4: This carbon, directly attached to the electron-withdrawing group, will be significantly deshielded and is predicted to be in the range of 145 - 150 ppm .

-

The predicted NMR data is summarized in the table below:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.8 - 9.0 | Doublet | ~5-6 |

| H-3, H-5 | 7.8 - 8.0 | Doublet | ~5-6 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C-2, C-6 | 151 - 153 | ||

| C-3, C-5 | 125 - 127 | ||

| C-4 | 145 - 150 |

Experimental Protocol for NMR Data Acquisition

The reactive nature of sulfonyl chlorides necessitates careful sample preparation and handling to obtain high-quality, reproducible NMR spectra.[4]

Sample Preparation

-

Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good solubilizing power and relative inertness.[4] Deuterated acetonitrile (CD₃CN) or acetone-d₆ can be used as alternatives.

-

Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Handling Precautions: this compound is moisture-sensitive. All glassware should be oven-dried, and the sample should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding sulfonic acid.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments with different field strengths.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Data Analysis and Interpretation Workflow

A systematic approach to spectral analysis is crucial for accurate structure confirmation.

Figure 1: A workflow diagram illustrating the key stages from sample preparation to structural assignment in the NMR analysis of this compound.

Structural Elucidation and Coupling Network

The connectivity of the protons and carbons in this compound can be visualized through a coupling network diagram.

Figure 2: A schematic representation of the this compound molecule highlighting the key through-bond proton-proton couplings.

Conclusion

References

-

PubChem. This compound. [Link]

-

National Institutes of Health (NIH). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

PubChem. This compound hydrochloride. [Link]

-

PubChemLite. This compound hydrochloride (C5H4ClNO2S). [Link]

-

Veeprho. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. [Link]

-

Chemical-Suppliers.net. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Historical Methods for the Preparation of Pyridine-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Pyridine-4-sulfonyl chloride, a key building block in modern medicinal chemistry, possesses a rich history of synthetic exploration. Its utility as a precursor to a vast array of sulfonamides and sulfonate esters has driven the development of numerous preparative methods over the decades.[1][2] This guide provides a comprehensive overview of the core historical methodologies for the synthesis of this important reagent, offering insights into the chemical principles, experimental protocols, and the evolution of synthetic strategies.

The Cornerstone of Synthesis: From Pyridine-4-sulfonic Acid

The most traditional and widely employed route to this compound is the chlorination of its corresponding sulfonic acid.[1] This approach leverages the stability and relative accessibility of pyridine-4-sulfonic acid, which can be prepared through various methods, including the oxidation of 4-pyridinethiol or the sulfonation of pyridine itself.[3]

The Chlorination Step: A Battle of Reagents

The conversion of pyridine-4-sulfonic acid to the desired sulfonyl chloride is typically achieved using potent chlorinating agents. Historically, phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been the reagents of choice.[1]

Using Phosphorus Pentachloride (PCl₅)

The reaction with PCl₅ is a classic transformation in organic chemistry. The mechanism involves the nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). While effective, this method often requires harsh conditions and an excess of PCl₅, which can present challenges, particularly on an industrial scale, due to the generation of corrosive byproducts and difficulties in purification.[1]

The Thionyl Chloride (SOCl₂) Alternative

Thionyl chloride offers a somewhat milder alternative for the chlorination of sulfonic acids. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride, sulfur dioxide (SO₂), and hydrogen chloride. This method is often preferred as the byproducts are gaseous, simplifying the workup procedure.[1]

A Foundational Precursor: The Synthesis of Pyridine-4-sulfonic Acid

A reliable supply of pyridine-4-sulfonic acid is paramount for the success of this synthetic route. One of the established methods for its preparation involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.[3] This multi-step process, while effective, underscores the often-indirect pathways required to access key intermediates in heterocyclic chemistry.

The preparation of N-(4-pyridyl)pyridinium chloride hydrochloride itself is noteworthy, arising from the reaction of pyridine with thionyl chloride.[3] This reaction highlights the versatile and sometimes unexpected reactivity of common laboratory reagents.

Other historical methods for preparing 4-pyridinesulfonic acid include the oxidation of 4-pyridinethiol using various oxidizing agents such as hydrogen peroxide or nitric acid.[3]

Alternative Historical Approaches

While the chlorination of pyridine-4-sulfonic acid remains a dominant method, other synthetic strategies have been explored throughout the history of organic chemistry. These alternative routes often start from different pyridine derivatives and employ a variety of reagents and reaction conditions.

From 4-Chloropyridine Derivatives

Processes have been developed for the synthesis of related compounds, such as 4-chloropyridine-3-sulfonyl chloride, from 4-hydroxypyridine-3-sulfonic acid.[4][5] These methods often involve the use of phosphorus oxychloride and phosphorus trichloride in the presence of chlorine gas. While not a direct synthesis of this compound, these procedures illustrate the broader strategies employed for the preparation of chloropyridinesulfonyl chlorides.

Comparative Summary of Historical Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Chlorination | Pyridine-4-sulfonic acid | PCl₅ or SOCl₂ | Well-established, versatile | Harsh reaction conditions, corrosive byproducts |

| From N-(4-pyridyl)pyridinium chloride hydrochloride | N-(4-pyridyl)pyridinium chloride hydrochloride | Sodium sulfite, then chlorinating agent | Utilizes a readily available starting material | Multi-step, moderate yields |

| Oxidation of 4-pyridinethiol | 4-pyridinethiol | H₂O₂, HNO₃, etc. | Direct oxidation to the sulfonic acid | Availability and handling of the thiol |

Experimental Protocols

Preparation of Pyridine-4-sulfonic Acid from N-(4-pyridyl)pyridinium chloride hydrochloride

Step 1: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride This procedure is based on the method described in Organic Syntheses.[3]

-

In a well-ventilated fume hood, equip a round-bottomed flask with a reflux condenser and a gas inlet.

-

Charge the flask with pyridine.

-

Cool the flask in an ice bath and slowly add thionyl chloride. Caution: The reaction is exothermic and releases toxic gases.

-

After the addition is complete, heat the reaction mixture under reflux.

-

Upon completion, cool the mixture and treat with ethanol to precipitate the product.

-

Collect the N-(4-pyridyl)pyridinium chloride hydrochloride by filtration and wash with a suitable solvent.

Step 2: Synthesis of 4-Pyridinesulfonic acid This procedure is a modification of a patent procedure.[3]

-

Dissolve N-(4-pyridyl)pyridinium chloride hydrochloride in water in a round-bottomed flask.

-

Cautiously add solid sodium sulfite heptahydrate. Caution: Evolution of sulfur dioxide gas.

-

Heat the solution under reflux in a nitrogen atmosphere for 24 hours.

-

After cooling slightly, add activated charcoal and reflux for an additional hour.

-

Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.

-

Cool the solution to precipitate sodium chloride, which is removed by filtration.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Crystallize the residue from aqueous ethanol to yield 4-pyridinesulfonic acid.[3]

Preparation of this compound from Pyridine-4-sulfonic Acid

Using Thionyl Chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap, place pyridine-4-sulfonic acid.

-

Add an excess of thionyl chloride.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Heat the mixture under reflux until the evolution of gas ceases.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by distillation or crystallization.

Visualizing the Synthetic Pathways

Caption: Key historical synthetic routes to this compound.

Conclusion

The historical methods for the preparation of this compound lay the groundwork for the modern synthesis of this vital chemical intermediate. While newer, more efficient, and environmentally benign methods are continually being developed, an understanding of these classical routes provides valuable context and insight for today's synthetic chemists. The principles behind the chlorination of sulfonic acids and the strategic manipulation of pyridine derivatives remain fundamental to the field of heterocyclic chemistry.

References

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

- Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.

-

Understanding this compound: Properties and Chemical Applications. Available from: [Link]

- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

This compound: Your Partner for Custom Synthesis Needs. Available from: [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

Sources

Unlocking the Reactivity of a Privileged Scaffold: A Computational Guide to Pyridine-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-4-sulfonyl chloride stands as a cornerstone reagent in medicinal chemistry, prized for its ability to readily form sulfonamides, a pharmacophore present in a vast array of therapeutic agents. Understanding and predicting its reactivity is paramount for efficient drug design and synthesis. This in-depth technical guide provides a Senior Application Scientist’s perspective on leveraging computational chemistry to dissect and harness the reactivity of this compound. We will explore the theoretical underpinnings of its reactivity, detail robust computational workflows for predicting reaction outcomes, and provide validated experimental protocols. This guide is designed to empower researchers to move beyond trial-and-error synthesis and embrace a data-driven approach to molecular design.

The Significance of the Pyridyl-Sulfonyl Moiety in Drug Discovery

The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in a remarkable number of FDA-approved drugs.[1] Its inclusion can enhance pharmacological properties such as water solubility and metabolic stability.[1] When coupled with the sulfonyl chloride group, it forms this compound, a highly valuable building block. The resulting sulfonamide linkage is a key feature in drugs spanning diverse therapeutic areas, from antimicrobials to anticancer agents.[1] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, most notably by amines, to form stable sulfonamide bonds.[1] This reactivity is the foundation of its widespread use in the synthesis of diverse compound libraries for drug discovery.

Deconstructing Reactivity: A Mechanistic Overview

The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus a prime target for nucleophiles.[1] The reaction with a primary or secondary amine to form a sulfonamide is a cornerstone transformation.

The precise mechanism of this nucleophilic substitution at the sulfonyl sulfur is a topic of continued investigation, with evidence supporting two primary pathways:

-

A concerted SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This proceeds through a single trigonal bipyramidal transition state.

-

A stepwise addition-elimination mechanism: This pathway involves the initial formation of a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a separate step.

Computational studies have been instrumental in elucidating these pathways, suggesting that the operative mechanism can depend on the specific reactants and reaction conditions.

The Computational Chemist's Toolkit: Predicting Reactivity with Confidence

Computational chemistry provides a powerful lens through which to examine the reactivity of this compound. By modeling the reaction at the molecular level, we can gain insights into reaction energetics and mechanisms, guiding experimental design and saving valuable resources.

Choosing the Right Tools: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reactions due to its excellent balance of accuracy and computational cost. For sulfur-containing compounds, the choice of the functional is critical. Benchmarking studies have shown that functionals like M06-2X and B3LYP-D3(BJ) provide reliable results for reaction and activation energies.

Accounting for the Solvent: Implicit Solvation Models

Reactions are rarely performed in the gas phase. The surrounding solvent can have a profound impact on reaction rates and equilibria. Implicit solvation models, such as the SMD (Solvation Model based on Density) , are computationally efficient methods to account for these solvent effects by treating the solvent as a continuous dielectric medium.[2][3][4][5]

A Step-by-Step Computational Workflow: From Reactants to Products

The following protocol outlines a robust workflow for computationally investigating the reaction of this compound with an amine, using a generic primary amine (R-NH₂) as an example.

Experimental Protocol: Computational Investigation of Sulfonamide Formation

-

Geometry Optimization of Reactants and Products:

-

Build the 3D structures of this compound, the amine (e.g., methylamine), and the final sulfonamide product.

-

Perform geometry optimizations using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) ) in the gas phase to obtain their lowest energy conformations.

-

Verify that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Locating the Transition State (TS):

-

Using the optimized reactant and product structures as a guide, perform a transition state search. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

The goal is to locate the highest energy point along the reaction coordinate, which represents the transition state.

-

A successful TS optimization will result in a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the S-N bond and the breaking of the S-Cl bond).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

To confirm that the located transition state connects the reactants and products, perform an IRC calculation. This calculation traces the reaction path downhill from the transition state in both the forward and reverse directions.

-

A successful IRC calculation will show the energy profile smoothly connecting the transition state to the reactant and product energy minima.

-

-

Calculating Thermodynamic Properties:

-

With the optimized structures of the reactants, transition state, and products, perform frequency calculations at the same level of theory.

-

From these calculations, you can extract important thermodynamic data, including the Gibbs free energy of activation (ΔG‡) and the overall reaction Gibbs free energy (ΔG_rxn).

-

-

Incorporating Solvent Effects:

-

To obtain more realistic energy values, perform single-point energy calculations on the gas-phase optimized geometries using an implicit solvation model (e.g., SMD ) with the desired solvent (e.g., acetonitrile or dichloromethane). This will provide the solvation free energies, which can be added to the gas-phase energies to obtain the solution-phase free energies.

-

Diagram: Computational Workflow for Reactivity Analysis

Caption: A generalized workflow for the computational analysis of this compound reactivity.

Quantitative Insights: A Comparative Data Analysis

Table 1: Calculated Thermodynamic Data for the Reaction of a Sulfonyl Chloride with Methylamine

| Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

| ΔE | -77.34 | - |

| ΔH | - | - |

| ΔG | - | - |

Data adapted from a theoretical study on bioconjugation reactions. The original study employed the M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) level of theory.[3] Note: The original source provided ΔE in kJ/mol, which has been converted to kcal/mol. The absence of ΔH and ΔG values in the provided source for this specific reaction prevents their inclusion here.

This data, while for a model system, demonstrates that the formation of the sulfonamide bond is a thermodynamically favorable process. A full computational study on this compound would provide the specific Gibbs free energy of activation (ΔG‡), which is the key parameter for predicting the reaction rate.

Diagram: Reaction Energy Profile

Caption: A representative Gibbs free energy profile for the reaction of this compound with an amine.

Bridging Theory and Practice: A Validated Experimental Protocol

The insights gained from computational studies can be directly applied to optimize experimental conditions. The following protocol details a general and robust method for the synthesis of N-substituted pyridine-4-sulfonamides.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-Pyridine-4-Sulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted pyridine-4-sulfonamide.

Conclusion: A Synergy of Computation and Experiment

The strategic application of computational chemistry provides an invaluable tool for understanding and predicting the reactivity of this compound. By employing robust DFT methods and appropriate solvation models, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately guide the rational design of synthetic routes. This synergy between computational and experimental approaches accelerates the drug discovery process, enabling the more efficient development of novel therapeutics built upon the privileged pyridyl-sulfonyl scaffold.

References

-

Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 2009 , 113 (18), 6378–6396. [Link]

-

Kalia, J.; Raines, R. T. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 2021 , 26 (11), 3197. [Link]

-

Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. PubMed, 2009 . [Link]

-

NWChem: Solvation Models. [Link]

Sources

Mechanism of sulfonyl group transfer from Pyridine-4-sulfonyl Chloride

An In-Depth Technical Guide to the Mechanism of Sulfonyl Group Transfer from Pyridine-4-sulfonyl Chloride

Abstract